molecular formula C28H37ClO7 B7790498 Beclometasone dipropionate

Beclometasone dipropionate

Cat. No.: B7790498
M. Wt: 521.0 g/mol
InChI Key: KUVIULQEHSCUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beclomethasone dipropionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. The compound is available in multiple forms, including inhalers, nasal sprays, creams, and pills .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beclomethasone dipropionate involves several steps:

Industrial Production Methods: Industrial production of beclomethasone dipropionate typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Beclomethasone dipropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Esterase enzymes are commonly used to catalyze the hydrolysis of beclomethasone dipropionate to 17-BMP.

    Oxidation: Strong oxidizing agents can be used, although this is not a typical reaction for this compound.

Major Products:

Scientific Research Applications

Beclomethasone dipropionate has a wide range of scientific research applications:

Mechanism of Action

Beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences, leading to altered gene expression. This results in the inhibition of pro-inflammatory cytokine production and suppression of inflammatory responses .

Properties

IUPAC Name

[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVIULQEHSCUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859913
Record name 9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5534-09-8
Record name BECLOMETHASONE DIPROPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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